2,4-dichloro-5-chlorosulfonyl-benzoic acid chemical properties
2,4-dichloro-5-chlorosulfonyl-benzoic acid chemical properties
An In-Depth Technical Guide to 2,4-Dichloro-5-chlorosulfonyl-benzoic Acid: Properties, Synthesis, and Applications
Executive Summary
2,4-Dichloro-5-chlorosulfonyl-benzoic acid (CAS No. 3740-18-9) is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of high-impact pharmaceuticals.[1] Its trifunctional molecular architecture—featuring a carboxylic acid group, two chlorine atoms, and a highly reactive chlorosulfonyl group—renders it a versatile building block for complex molecular design. This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, mechanistic reactivity, and significant applications, with a focus on its utility for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
2,4-Dichloro-5-chlorosulfonyl-benzoic acid is a solid compound under standard conditions, characterized by its high reactivity, particularly at the sulfonyl chloride moiety.[2] Its solubility in polar organic solvents facilitates its use in a variety of reaction conditions.[2]
Table 1: Core Physicochemical and Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 3740-18-9 | [1] |
| Molecular Formula | C₇H₃Cl₃O₄S | [3] |
| Molecular Weight | 289.5 g/mol | [3] |
| IUPAC Name | 2,4-dichloro-5-chlorosulfonylbenzoic acid | [3] |
| Synonyms | 3-Carboxy-4,6-dichlorobenzenesulfonyl chloride, Furosemide Impurity 11 | [2] |
| Appearance | Solid | [2] |
| InChI Key | MPUNAIYDVXJQBJ-UHFFFAOYSA-N | [1] |
| SMILES | S(Cl)(=O)(=O)C1=CC(C(O)=O)=C(Cl)C=C1Cl |[2] |
Synthesis and Purification
The principal industrial synthesis of 2,4-dichloro-5-chlorosulfonyl-benzoic acid involves the electrophilic aromatic substitution of 2,4-dichlorobenzoic acid with chlorosulfonic acid.[1] The efficiency and selectivity of this chlorosulfonation reaction are critical for the final product yield and purity.
Synthesis Pathway
The reaction is typically catalyzed to enhance its rate and efficiency. Common catalysts include sulfuric acid, iron trichloride, and zinc dichloride.[1][4] An alternative approach utilizes sodium sulfate as a catalyst with N-methylpyrrolidone (NMP) as the solvent.[5] The overall workflow involves the reaction, followed by quenching in ice water, filtration, and washing to isolate the product.[6]
Caption: General workflow for the synthesis of 2,4-dichloro-5-chlorosulfonyl-benzoic acid.
Experimental Protocol: Catalytic Chlorosulfonation
The following protocol is a representative synthesis adapted from established patent literature.[4][5]
-
Preparation : In a suitable reaction vessel equipped with a stirrer and heating mantle, add N-methylpyrrolidone (NMP) as a solvent, followed by 2,4-dichlorobenzoic acid and a catalytic amount of sodium sulfate.[5]
-
Dissolution : Heat the mixture to approximately 145°C until all solids are completely dissolved.[5]
-
Reagent Addition : Begin the dropwise addition of chlorosulfonic acid to the heated solution. The molar ratio of 2,4-dichlorobenzoic acid to chlorosulfonic acid is typically in the range of 1:4 to 1:10.[4][6]
-
Reaction : Maintain the reaction temperature at 135-150°C for 1 to 6 hours after the addition is complete to drive the reaction to completion.[4]
-
Workup : Cool the reaction mixture to room temperature. Carefully pour the mixture into a vessel containing ice water to precipitate the product.[6]
-
Isolation : Isolate the solid product by centrifugation or filtration. Wash the filter cake with water until the filtrate is neutral.[4][5]
-
Drying : Dry the resulting white solid to obtain the final product, 2,4-dichloro-5-chlorosulfonyl-benzoic acid.
Chemical Reactivity and Mechanistic Insights
The chemistry of this compound is dominated by the high electrophilicity of the sulfur atom in the chlorosulfonyl group, making it highly susceptible to nucleophilic attack.[1] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Acyl Substitution
The most significant reaction is the displacement of the chloride ion on the sulfonyl group by a nucleophile, typically a primary or secondary amine, to form a stable sulfonamide bond.[1] This reaction is fundamental to the synthesis of a vast array of biologically active molecules.
Caption: Mechanism of sulfonamide formation via nucleophilic attack.
Other Key Reactions
-
Hydrolysis : In the presence of water, the chlorosulfonyl group readily hydrolyzes to form the corresponding sulfonic acid.[1] This highlights the need for anhydrous conditions during synthesis and storage.
-
Reduction : The compound can be reduced using appropriate reducing agents to yield 2,4-dichlorobenzoic acid.[1]
Applications in Medicinal Chemistry and Drug Design
The primary application of 2,4-dichloro-5-chlorosulfonyl-benzoic acid is as a key starting material for pharmaceuticals. Its derivatives have been explored for a wide range of therapeutic targets.
Synthesis of Furosemide
Its most notable use is in the industrial synthesis of furosemide, a potent loop diuretic used to treat edema and hypertension.[1] The synthesis involves two main steps:
-
Ammonolysis : The chlorosulfonyl group is converted to a sulfamoyl group (-SO₂NH₂) by reaction with ammonia, yielding 2,4-dichloro-5-sulfamoylbenzoic acid (also known as lasamide).[1][7]
-
Nucleophilic Substitution : The resulting intermediate is then reacted with furfurylamine to displace one of the chlorine atoms on the aromatic ring, forming furosemide.[1]
Development of Novel Therapeutic Agents
The 2,4-dichloro-5-sulfamoylbenzoic acid scaffold, derived directly from the title compound, serves as a versatile platform for generating novel drug candidates.
-
Carbonic Anhydrase Inhibitors : Libraries of derivatives have been synthesized and tested for their ability to inhibit human carbonic anhydrase (hCA) isoforms.[8] Certain derivatives showed selective inhibition of tumor-associated hCA isoforms IX and XII, which are promising targets in cancer therapy.[8]
-
Antidiabetic Agents : Researchers have synthesized and evaluated a series of its derivatives for their potential to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[9][10] Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was identified as a highly potent inhibitor, suggesting potential for developing new antidiabetic drugs.[9]
Analytical Methodologies
Accurate quantification is crucial for quality control and reaction monitoring. Several analytical techniques can be employed.
Table 2: Comparison of Analytical Methods for Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Titrimetry | UV-Vis Spectroscopy |
|---|---|---|---|
| Principle | Chromatographic separation followed by UV detection | Neutralization of acidic protons | Measurement of light absorbance by the aromatic ring |
| Selectivity | High | Moderate (for total acidity) | Low |
| Sensitivity | High (LOD ~0.1 µg/mL) | Low (LOD ~1 mg/mL) | Moderate (LOD ~1 µg/mL) |
| Application | Purity, assay, impurity profiling | Assay of bulk material | Routine, rapid quantification |
Data adapted from a comparative guide for a structurally similar compound, 4-(Chlorosulfonyl)benzoic acid.[11]
Protocol: Titrimetric Assay[11]
-
Accurately weigh approximately 290 mg of the sample into a 250 mL flask.
-
Dissolve the sample in 50 mL of 95% ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent faint pink endpoint is reached.
-
Record the volume of NaOH consumed and calculate the purity based on the stoichiometry (note: both the carboxylic acid and the HCl formed from the hydrolysis of the sulfonyl chloride will be titrated).
Safety and Handling
2,4-Dichloro-5-chlorosulfonyl-benzoic acid is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards : It is corrosive and causes severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3]
-
Handling : Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][12] Avoid breathing dust.[12]
-
Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]
Conclusion
2,4-Dichloro-5-chlorosulfonyl-benzoic acid is a chemical intermediate of significant value, particularly to the pharmaceutical industry. Its well-defined reactivity, centered on the chlorosulfonyl group, allows for the systematic construction of diverse and complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of new medicines and other high-value chemical products.
References
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PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
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Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]
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PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]
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IRIS. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]
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LookChem. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]
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